![molecular formula C32H50O4 B14218385 11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) CAS No. 596814-87-8](/img/structure/B14218385.png)
11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) is a complex organic compound characterized by its unique structure, which includes a phenylene core with diethynyl and oxy linkages, and undecanol chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) typically involves multiple steps. One common method includes the use of microwave-assisted copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the desired compound. This method ensures high efficiency and selectivity . The reaction conditions often involve the use of an excess of the electron bridge to prevent multi-functionalization of the bis-alkyne .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylene core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) has several scientific research applications:
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanocomposites.
Organic Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine:
Industry: The compound can be used in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) involves its interaction with molecular targets through its functional groups. The phenylene core and diethynyl linkages allow for π-π interactions and conjugation, which can influence the compound’s reactivity and binding properties. The undecanol chains provide hydrophobic interactions, enhancing the compound’s solubility and stability in various environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diethynylbenzene-1,4-diamine: Similar in structure but with amine groups instead of undecanol chains.
4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzaldehyde: Contains methoxy and ethene linkages instead of diethynyl and oxy linkages.
Uniqueness
11,11’-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol) is unique due to its combination of diethynyl and oxy linkages with long undecanol chains. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
596814-87-8 |
|---|---|
Formule moléculaire |
C32H50O4 |
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
11-[2,5-diethynyl-4-(11-hydroxyundecoxy)phenoxy]undecan-1-ol |
InChI |
InChI=1S/C32H50O4/c1-3-29-27-32(36-26-22-18-14-10-6-8-12-16-20-24-34)30(4-2)28-31(29)35-25-21-17-13-9-5-7-11-15-19-23-33/h1-2,27-28,33-34H,5-26H2 |
Clé InChI |
BFFZKCHWVXBISM-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C=C1OCCCCCCCCCCCO)C#C)OCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


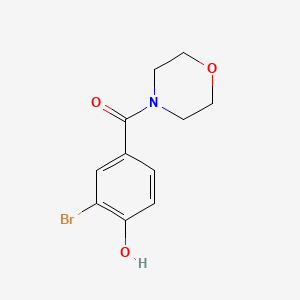
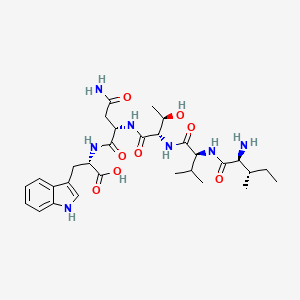
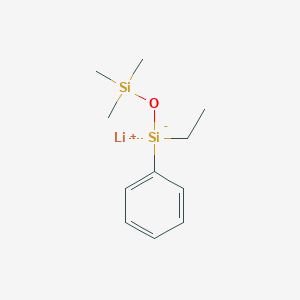
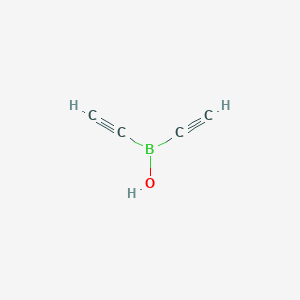
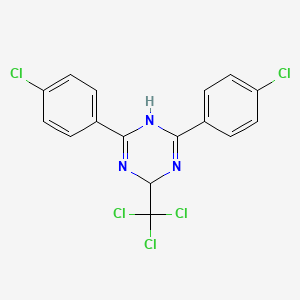
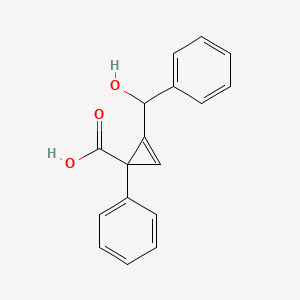

![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
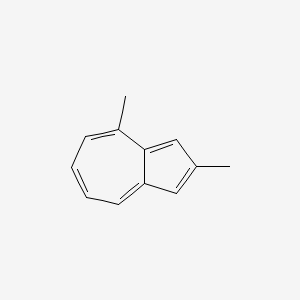
![N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14218365.png)
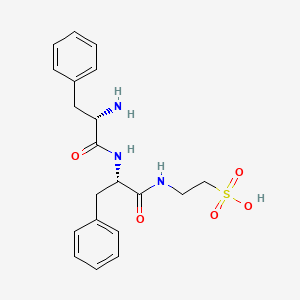
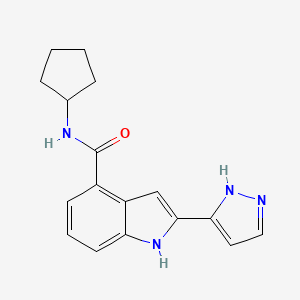
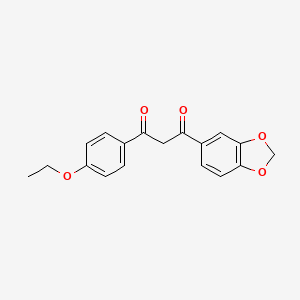
![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)
